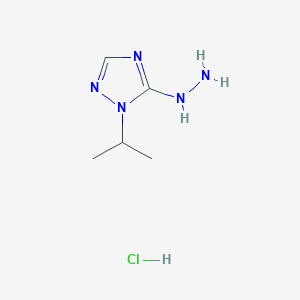![molecular formula C12H16N4 B12225002 N-(cyclobutylmethyl)-N-methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B12225002.png)
N-(cyclobutylmethyl)-N-methylpyrazolo[1,5-a]pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclobutylmethyl)-N-methylpyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylmethyl)-N-methylpyrazolo[1,5-a]pyrimidin-5-amine typically involves the condensation of aminoazoles with appropriate aldehydes or ketones. One common method involves the use of 3-aminotriazole, aldehydes, and ketene N,S-acetal in a three-component cyclocondensation reaction . The reaction is usually carried out in the presence of a Brønsted–Lowry acidic promoter such as trichloroacetic acid in acetonitrile or water at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(cyclobutylmethyl)-N-methylpyrazolo[1,5-a]pyrimidin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(cyclobutylmethyl)-N-methylpyrazolo[1,5-a]pyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-(cyclobutylmethyl)-N-methylpyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its thermal stability and high density.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Exhibits excellent thermal stability and positive heats of formation.
Uniqueness
N-(cyclobutylmethyl)-N-methylpyrazolo[1,5-a]pyrimidin-5-amine is unique due to its specific structural features, such as the cyclobutylmethyl and N-methyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-(cyclobutylmethyl)-N-methylpyrazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C12H16N4/c1-15(9-10-3-2-4-10)11-6-8-16-12(14-11)5-7-13-16/h5-8,10H,2-4,9H2,1H3 |
InChI Key |
JIJNZTBSLWBXGF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCC1)C2=NC3=CC=NN3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12224927.png)
![4-[(1-Cyclohexylazetidin-3-yl)oxy]-2-methylpyridine](/img/structure/B12224930.png)
![3-Fluoro-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B12224934.png)
![2-[5-(Cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12224937.png)

![3-(4-Chlorophenyl)-8-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]py rimidine](/img/structure/B12224948.png)
![1-isopropyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B12224952.png)
![Ethyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12224954.png)
![5-[(2-Ethyl-4-methylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride](/img/structure/B12224955.png)
![4-[4-(Pyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12224959.png)
![N-[1-(pyrazin-2-yl)azetidin-3-yl]pent-4-enamide](/img/structure/B12224969.png)
![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B12224975.png)
![4-{[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B12224980.png)
![1,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12224982.png)
